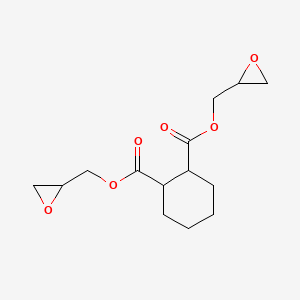Diglycidyl 1,2-cyclohexanedicarboxylate
CAS No.: 27103-66-8
Cat. No.: VC13334452
Molecular Formula: C14H20O6
Molecular Weight: 284.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27103-66-8 |
|---|---|
| Molecular Formula | C14H20O6 |
| Molecular Weight | 284.30 g/mol |
| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 |
| Standard InChI Key | XFUOBHWPTSIEOV-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 |
| Canonical SMILES | C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 |
| Boiling Point | 307 °F at 760 mmHg (NTP, 1992) |
| Flash Point | 374 °F (NTP, 1992) |
Introduction
Chemical Identification and Physicochemical Properties
Structural Characteristics
DGCHD is a bicyclic epoxy derivative synthesized from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin . Its structure features two glycidyl ether groups attached to a cyclohexane ring, contributing to its high crosslinking potential . The compound’s molecular weight is 284.3 g/mol, with a density of 1.22 g/mL at 25°C .
Physical and Thermal Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 200–205°C at 2 mmHg | |
| Flash Point | >230°F (>110°C) | |
| Refractive Index () | 1.487 | |
| Vapor Pressure | 0 mmHg at 25°C |
DGCHD exists as a clear, colorless to light yellow liquid under standard conditions . Its thermal stability is evident in thermogravimetric analyses (TGA), which show decomposition initiating at 200°C .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
DGCHD is synthesized via esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base catalyst (e.g., NaOH) . The reaction proceeds through nucleophilic attack of the carboxylate anion on epichlorohydrin, followed by dehydrohalogenation to form the epoxy rings.
Reaction Scheme:
Industrial Manufacturing
Large-scale production employs continuous stirred-tank reactors (CSTRs) operating at 70–90°C . Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin and by-products. Industrial batches achieve >95% purity, with quality control via Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) .
Applications in Materials Science and Biotechnology
Epoxy Resins and Coatings
DGCHD’s primary use lies in formulating high-performance epoxy resins. Its low viscosity (compared to bisphenol-A epoxies) enhances penetration into composite materials, while its cycloaliphatic structure improves UV resistance . Applications include:
-
Adhesives: DGCHD-based resins exhibit lap shear strengths exceeding 20 MPa in metal-to-metal bonding .
-
Coatings: Used in automotive primers for corrosion resistance, with salt spray test performance exceeding 1,000 hours .
Gene Delivery Systems
Recent advancements utilize DGCHD as a crosslinker for polyethylenimine (PEI) nanoparticles in non-viral gene delivery . By reacting with PEI’s amine groups, DGCHD forms core-shell nanoparticles (50–130 nm) that condense DNA and enhance cellular uptake . Studies report transfection efficiencies comparable to viral vectors, with reduced cytotoxicity due to charge shielding .
Key Parameters:
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use airtight goggles |
| Respiratory Irritation | H335 | Ensure ventilation |
Occupational Exposure Limits
No specific OELs are established, but the American Conference of Governmental Industrial Hygienists (ACGIH) recommends maintaining airborne concentrations below 1 mg/m³ .
Environmental Impact and Regulatory Compliance
Ecotoxicity
DGCHD exhibits moderate aquatic toxicity, with a 96-hour LC₅₀ of 12 mg/L in Daphnia magna . Its environmental persistence is low (hydrolysis half-life: 7 days at pH 7) .
Disposal and Recycling
Incinerating DGCHD-contaminated waste at >1,000°C with flue gas scrubbing is recommended . The compound falls under HS code 29172090, attracting a 6.5% MFN tariff in international trade .
Recent Research Developments
Microencapsulation for Self-Healing Polymers
Wang et al. (2015) encapsulated DGCHD in poly(melamine-urea-formaldehyde) (PMUF) microcapsules (50–130 μm) for self-healing epoxy composites . Capsules ruptured under mechanical stress released DGCHD, which polymerized with amine hardeners to repair cracks . Optimal core-shell ratios achieved 89.1% DGCHD loading .
Hybrid Nanoparticles for Cancer Therapy
A 2023 study functionalized DGCHD-PEI nanoparticles with folic acid to target cancer cells . In vitro tests on HeLa cells showed 60% gene silencing efficiency with minimal cytotoxicity at 50 μg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume